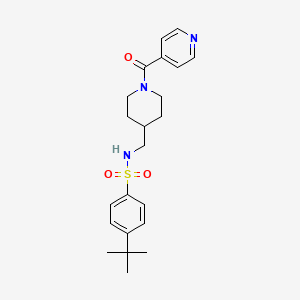
4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H29N3O3S and its molecular weight is 415.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(tert-butyl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H25N3O3S
- Molecular Weight : Approximately 357.47 g/mol
- Structure : The compound features a tert-butyl group, an isonicotinoyl piperidine moiety, and a benzenesulfonamide group, which together contribute to its biological activities.
The biological activity of this compound is primarily linked to its interaction with various molecular targets:
- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, potentially mitigating oxidative stress in neuronal cells. This is crucial for conditions such as Alzheimer's and Parkinson's diseases.
- Antioxidant Activity : The compound demonstrates significant antioxidant capabilities, scavenging free radicals and maintaining redox balance within cells. This activity is quantified through assays measuring levels of oxidative stress markers like malondialdehyde and glutathione.
- Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes key biological activities associated with the compound and its derivatives:
Case Studies and Research Findings
-
Neuroprotective Studies :
- In rodent models of neurodegenerative diseases, administration of the compound has been linked to improved cognitive function and reduced motor deficits. Behavioral tests indicated enhanced memory retention and coordination post-treatment.
-
Antioxidant Evaluation :
- The antioxidant activity was assessed using DPPH and ABTS assays, revealing IC50 values comparable to standard antioxidants like ascorbic acid, indicating strong potential for therapeutic use in oxidative stress-related conditions.
- Antimicrobial Testing :
特性
IUPAC Name |
4-tert-butyl-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-22(2,3)19-4-6-20(7-5-19)29(27,28)24-16-17-10-14-25(15-11-17)21(26)18-8-12-23-13-9-18/h4-9,12-13,17,24H,10-11,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJPOMXMXSONBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













